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Compound of Interest

Compound Name: RIEBECKITE

Cat. No.: B1175546 Get Quote

Audience: Researchers, scientists, and material characterization professionals.

Purpose: This document provides a detailed protocol for the identification and quantitative

analysis of the mineral riebeckite using powder X-ray diffraction (XRD), including data

interpretation via Rietveld refinement.

Introduction
Riebeckite is a sodium-rich amphibole silicate mineral with the ideal chemical formula

Na₂(Fe²⁺₃Fe³⁺₂)Si₈O₂₂(OH)₂.[1][2] It crystallizes in the monoclinic system (space group C2/m)

and is a key rock-forming mineral found in alkaline granites, syenites, and some metamorphic

schists.[1][2] One fibrous variety, known as crocidolite or "blue asbestos," is noted for its

potential health hazards.[3]

X-ray diffraction is a primary analytical technique for the unambiguous identification of

riebeckite and the quantitative determination of its structural and phase properties. By

analyzing the diffraction pattern, researchers can determine lattice parameters, identify

polymorphs, and quantify its abundance in mixed-phase samples. This application note details

the standard procedures for sample preparation, data acquisition, and analysis.

Quantitative Data Summary
Quantitative analysis of an XRD pattern provides crucial information about the crystallographic

structure of riebeckite. The following tables summarize key crystallographic data and
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representative powder diffraction peaks.

Table 1: Crystallographic Data for Riebeckite

Parameter Value Source

Crystal System Monoclinic [1][4]

Space Group C2/m [1][4][5]

Lattice Parameters (a) 9.76 - 9.822 Å [1][4]

Lattice Parameters (b) 18.04 - 18.07 Å [1][4]

Lattice Parameters (c) 5.33 - 5.334 Å [1][4]

Angle (β) 103.52° - 103.59° [1][4]

Formula Units (Z) 2 [1]

Table 2: Representative X-ray Powder Diffraction Peaks for Riebeckite (Cu Kα radiation)

The positions and intensities of diffraction peaks are the fingerprint of a crystalline material.

Below are two examples of observed diffraction data for riebeckite from different localities.
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d-spacing (Å)[4]
Relative Intensity
(%)[4]

d-spacing (Å)[6]
Relative Intensity
(%)[6]

8.40 100 8.44 100

4.51 16 4.20 4

3.27 14 3.27 10

- - 3.25 3

3.12 55 3.12 51

- - 3.14 10

2.801 18 2.80 17

2.726 40 2.71 5

2.176 16 1.65 4

Note: Variations in peak positions and intensities can occur due to chemical substitutions (e.g.,

Mg for Fe²⁺) and preferred orientation effects.

Experimental Protocols
A successful XRD analysis relies on meticulous sample preparation and controlled data

acquisition.

Sample Preparation
Proper sample preparation is critical to obtain high-quality diffraction data and minimize errors,

particularly preferred orientation, which can be significant for fibrous amphiboles.[7][8]

Grinding: The sample must be ground to a fine, homogenous powder. The ideal particle size

for powder XRD is typically in the micrometer range (1-10 μm).[9][10]

Method: Use an agate mortar and pestle for manual grinding in a rotary motion.[11] To

prevent lattice damage and sample loss, grinding can be performed under a liquid medium

such as ethanol or methanol.[7]
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Mechanical Grinding: For quantitative analysis requiring very small and uniform grain

sizes, a McCrone mill is recommended as it produces narrow particle size distributions.[7]

[10]

Homogenization: Ensure the powder is thoroughly mixed to guarantee that the analyzed

sample is representative of the bulk material.[9]

Mounting: The powdered sample should be mounted in a sample holder to create a flat,

smooth surface that is level with the holder's reference surface.[11]

Technique: Back-loading or side-loading the sample holder is often preferred to minimize

preferred orientation of crystallites. Gently press the powder into the holder cavity from the

back and level it with a flat edge (e.g., a glass slide).

Avoiding Compaction: Avoid excessive compaction, as this can induce preferred

orientation.[9]

Instrumentation and Data Collection
The following parameters are typical for a standard laboratory powder X-ray diffractometer.

Instrument: A modern powder diffractometer equipped with a Bragg-Brentano geometry.

X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used.[6]

Operating Conditions:

Voltage: 40 kV[6]

Current: 30 mA[6]

Scan Parameters:

Scan Range (2θ): 5° to 80°[6]

Step Size: 0.02° 2θ[6]
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Scan Speed/Dwell Time: A scan speed of 1.2°/min or a comparable dwell time per step is

a reasonable starting point for phase identification.[6] For quantitative Rietveld analysis,

longer data collection times are required to improve counting statistics.[7]

Data Analysis
Phase Identification: The initial step is to identify the crystalline phases present in the

sample. This is done by comparing the experimental diffraction pattern (peak positions and

relative intensities) with reference patterns from a database, such as the Powder Diffraction

File (PDF) maintained by the International Centre for Diffraction Data (ICDD).[12]

Quantitative Analysis (Rietveld Refinement): For detailed structural and quantitative phase

analysis, the Rietveld method is employed.[12][13] This technique involves fitting a

calculated theoretical diffraction profile to the entire measured pattern using a least-squares

approach.[13]

Procedure:

1. Initial Model: Start with a known crystal structure model for riebeckite (space group

C2/m, approximate lattice parameters, and atomic positions).[14]

2. Refinement Sequence: Sequentially refine parameters in a logical order. A common

sequence is:

Scale factor

Background coefficients

Lattice parameters and zero-shift error

Peak profile parameters (e.g., Caglioti parameters U, V, W for peak width; functions

like pseudo-Voigt for peak shape)[15]

Atomic coordinates and site occupancy factors (if data quality is high enough)

Isotropic/anisotropic displacement parameters
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Evaluation: The quality of the fit is assessed using numerical indicators such as the

weighted-profile R-factor (Rwp) and Goodness of Fit (GoF or χ²).[16] A good refinement

results in a flat residual plot (difference between observed and calculated patterns).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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